Methyl 3-amino-5-bromo-4-methylbenzoate: A Comprehensive Technical Guide for Researchers
Methyl 3-amino-5-bromo-4-methylbenzoate: A Comprehensive Technical Guide for Researchers
CAS Number: 223519-11-7
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth overview of Methyl 3-amino-5-bromo-4-methylbenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document elucidates its chemical identity, physicochemical properties, a proposed synthesis protocol, and its potential applications in medicinal chemistry. Additionally, it covers essential safety and handling procedures to ensure its proper use in a laboratory setting.
Introduction: A Versatile Building Block
Methyl 3-amino-5-bromo-4-methylbenzoate is a substituted aromatic compound with a unique arrangement of functional groups—an amine, a bromine atom, and a methyl ester—on a toluene scaffold. This trifunctional nature makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs). The strategic placement of the bromo and amino groups allows for selective and diverse chemical modifications, such as cross-coupling reactions and amide bond formations, respectively. This guide aims to provide a comprehensive resource for utilizing this compound to its full potential in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical is fundamental to its application in research. The key properties of Methyl 3-amino-5-bromo-4-methylbenzoate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 223519-11-7 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₉H₁₀BrNO₂ | [3][5][6] |
| Molecular Weight | 244.09 g/mol | [2][5][6] |
| IUPAC Name | methyl 3-amino-5-bromo-4-methylbenzoate | [2] |
| Synonyms | 3-Amino-5-bromo-4-methyl-benzoic acid methyl ester, 5-AMINO-3-BROMO-4-METHYL-1-CARBOXYLIC ACID METHYL ESTER | [1][4] |
| Appearance | Solid (form may vary) | |
| Purity | Typically ≥97% | [1][2][5][6] |
| Storage Temperature | 2-8°C, in a dry, dark place | [4] |
Synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate: A Proposed Pathway
Proposed Synthetic Workflow
The overall transformation involves three key steps: esterification of the carboxylic acid, bromination of the aromatic ring, and reduction of the nitro group to an amine. The order of these steps is crucial to ensure the correct regioselectivity of the final product.
Caption: Proposed synthetic workflow for Methyl 3-amino-5-bromo-4-methylbenzoate.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Esterification of 4-Methyl-3-nitrobenzoic Acid
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Rationale: The initial step is the protection of the carboxylic acid functionality as a methyl ester. This is a standard Fischer esterification reaction.
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Procedure:
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To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
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Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain Methyl 4-methyl-3-nitrobenzoate.
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Step 2: Bromination of Methyl 4-methyl-3-nitrobenzoate
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Rationale: The next step is the regioselective bromination of the aromatic ring. The methyl group is an ortho-, para-director, while the nitro and ester groups are meta-directors. The position ortho to the methyl group and meta to the nitro and ester groups is the most activated for electrophilic substitution.
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Procedure:
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Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in concentrated sulfuric acid (5 volumes) at 0 °C.
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Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
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Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 10 volumes).
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to yield Methyl 5-bromo-4-methyl-3-nitrobenzoate.
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Step 3: Reduction of the Nitro Group
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Rationale: The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an acidic catalyst.
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Procedure:
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To a mixture of Methyl 5-bromo-4-methyl-3-nitrobenzoate (1.0 eq) in ethanol and water (5:1, 10 volumes), add iron powder (3.0 eq) and ammonium chloride (0.5 eq).
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Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.
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Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.
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Concentrate the filtrate under reduced pressure to remove ethanol.
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Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, Methyl 3-amino-5-bromo-4-methylbenzoate.
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Applications in Drug Discovery and Medicinal Chemistry
The structural features of Methyl 3-amino-5-bromo-4-methylbenzoate make it a promising scaffold for the synthesis of novel therapeutic agents.
Role as a Pharmaceutical Intermediate
Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the synthesis of APIs. The presence of multiple reaction sites on Methyl 3-amino-5-bromo-4-methylbenzoate allows for its incorporation into a variety of complex molecules.
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Amine Functionality: The primary amine group can be readily acylated to form amides, sulfonamides, or ureas, which are common functionalities in many drug molecules. It can also participate in reductive amination and other C-N bond-forming reactions.
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Bromo Substituent: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for constructing complex molecular frameworks.
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Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or serve as a key interacting group with biological targets.
Potential in Kinase Inhibitor Synthesis
Many kinase inhibitors, a significant class of anti-cancer drugs, feature a substituted aniline core. While there is no direct evidence of Methyl 3-amino-5-bromo-4-methylbenzoate being used in the synthesis of known kinase inhibitors, its structure is analogous to intermediates used in the synthesis of drugs like Nilotinib, where a similar substituted aminobenzoic acid derivative is a key precursor. The unique substitution pattern of this compound could lead to the development of novel kinase inhibitors with altered selectivity and potency profiles.
Caption: Potential synthetic utility of Methyl 3-amino-5-bromo-4-methylbenzoate in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-amino-5-bromo-4-methylbenzoate.
Hazard Identification
Based on available data from suppliers, the compound is classified with the following hazard statements:
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
The signal word for this compound is Warning .[1]
Recommended Personal Protective Equipment (PPE)
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Eye Protection: Chemical safety goggles or a face shield are required.
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Hand Protection: Wear compatible chemical-resistant gloves.
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Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
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Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Handling and Storage
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is 2-8°C.[4]
First Aid Measures
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If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
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In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation persists, seek medical attention.
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In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Conclusion
Methyl 3-amino-5-bromo-4-methylbenzoate is a chemical intermediate with significant potential for application in organic synthesis, particularly in the field of drug discovery. Its multifunctional nature provides a versatile platform for the creation of complex and novel molecular structures. This guide has provided a comprehensive overview of its properties, a proposed synthetic route, potential applications, and essential safety information to aid researchers in its effective and safe utilization.
References
-
METHYL 3-AMINO-5-BROMO-4-METHYLBENZOATE [P92116]. (n.d.). ChemUniverse. Retrieved January 11, 2026, from [Link]
-
Methyl 3-amino-5-bromo-4-methylbenzoate. (n.d.). ChemSrc. Retrieved January 11, 2026, from [Link]
-
METHYL 3-AMINO-5-BROMO-4-METHYLBENZOATE [P92116]. (n.d.). ChemUniverse. Retrieved January 11, 2026, from [Link]
-
Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Methyl 3-amino-4-hydroxybenzoate. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
- Method for producing 3-bromomethylbenzoic acids. (2003). Google Patents.
-
Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved January 11, 2026, from [Link]
Sources
- 1. 3-Amino-5-bromo-4-methyl-benzoic acid methyl ester | 223519-11-7 [sigmaaldrich.com]
- 2. 223519-11-7 | Methyl 3-amino-5-bromo-4-methylbenzoate - AiFChem [aifchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 223519-11-7|Methyl 3-amino-5-bromo-4-methylbenzoate|BLD Pharm [bldpharm.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 8. 5-AMINO-3-BROMO-4-METHYL-1-CARBOXYLIC ACID METHYL ESTER | 223519-11-7 [chemicalbook.com]
